Cholesteryl ibuprofen

Description

Properties

CAS No. |

154394-15-7 |

|---|---|

Molecular Formula |

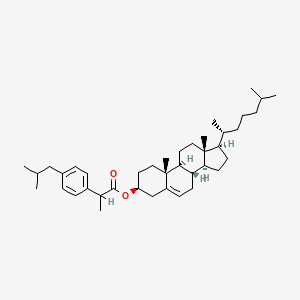

C40H62O2 |

Molecular Weight |

574.9 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-(2-methylpropyl)phenyl]propanoate |

InChI |

InChI=1S/C40H62O2/c1-26(2)10-9-11-28(5)35-18-19-36-34-17-16-32-25-33(20-22-39(32,7)37(34)21-23-40(35,36)8)42-38(41)29(6)31-14-12-30(13-15-31)24-27(3)4/h12-16,26-29,33-37H,9-11,17-25H2,1-8H3/t28-,29?,33+,34+,35-,36+,37+,39+,40-/m1/s1 |

InChI Key |

AHZNTDCNXYKGOX-UQAHCCBBSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)C5=CC=C(C=C5)CC(C)C)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C(C)C5=CC=C(C=C5)CC(C)C)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)C5=CC=C(C=C5)CC(C)C)C)C |

Synonyms |

3beta-cholest-5-enyl alpha-methyl-4-(2-methylpropyl)benzeneacetate cholesteryl ibuprofen |

Origin of Product |

United States |

Scientific Research Applications

Drug Delivery Systems

Cholesteryl ibuprofen has potential applications in targeted drug delivery systems:

- Lipid-Based Nanocarriers : The incorporation of this compound into lipid-based formulations can enhance drug solubility and stability. Studies have shown that this compound can be effectively utilized in liposomes or solid lipid nanoparticles, improving the bioavailability of ibuprofen while minimizing side effects associated with high doses .

- Topical Formulations : this compound is being explored for use in topical formulations for localized pain management. Its ability to penetrate lipid membranes allows for effective delivery to inflamed tissues, making it suitable for conditions like osteoarthritis and sprains .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Membrane Interaction Studies : A study using solid-state NMR spectroscopy demonstrated that this compound alters the molecular order of phospholipid membranes without significantly affecting membrane integrity. This suggests that this compound can modulate membrane properties, which may enhance its therapeutic effects .

- In Vivo Efficacy : Clinical trials have indicated that topical formulations containing this compound are more effective than standard formulations in reducing pain from acute injuries. These formulations showed improved patient outcomes in terms of pain relief and reduced inflammation compared to placebo treatments .

Comparative Data Table

The following table summarizes key findings from various studies on this compound's applications:

Comparison with Similar Compounds

Key Findings :

- Cholesteryl flufenamate exhibits higher crystallinity and melting point compared to this compound, likely due to structural rigidity from the flufenamate moiety .

- Cholesteryl oleate, a common comparator, forms liquid cores in microemulsions at physiological temperatures, enhancing ester turnover rates .

Formulation and Drug Delivery

| Compound | Microemulsion Stability | Lipid Core Fluidity | Turnover Rate at 37°C |

|---|---|---|---|

| This compound | Stable (100–150 nm) | Moderate | Moderate |

| Cholesteryl Flufenamate | Stable (similar size) | Low | Slow |

| Cholesteryl Oleate | Highly stable | High (liquid state) | Fast |

Key Findings :

Preparation Methods

Esterification via Carbodiimide Coupling

A primary route for synthesizing this compound involves esterification between ibuprofen’s carboxylic acid group and cholesterol’s hydroxyl moiety. This method aligns with classical esterification strategies observed in NSAID derivatization. For instance, the Hoechst Company’s ibuprofen synthesis employs CO insertion to form the carboxylic acid group, which could serve as a precursor for ester bond formation.

In a hypothetical procedure:

-

Activation of Ibuprofen : Ibuprofen’s carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.

-

Nucleophilic Attack by Cholesterol : Cholesterol is introduced to the activated intermediate, facilitating ester bond formation.

-

Purification : The crude product is purified via column chromatography to isolate this compound.

This method mirrors continuous-flow synthesis techniques described for ibuprofen, where reaction efficiency and scalability are prioritized.

Melt Fusion Technique

Solid dispersion methods, such as the fusion technique used for ibuprofen-PEG 8000 systems, could be adapted for this compound. By heating cholesterol and ibuprofen above their melting points (e.g., 148°C for cholesterol and 75°C for ibuprofen), a homogeneous melt may form, enabling covalent bonding under controlled conditions.

Key Parameters :

-

Temperature: 150–160°C to ensure complete melting.

-

Stirring Duration: 30–60 minutes to promote homogeneity.

-

Cooling Rate: Gradual cooling to room temperature to prevent phase separation.

This approach may yield amorphous solid dispersions, enhancing dissolution rates similar to ibuprofen-PEG systems.

Characterization of this compound

Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy :

-

Ibuprofen : Peaks at 1,705 cm⁻¹ (C=O stretch) and 2,950 cm⁻¹ (C-H stretch).

-

Cholesterol : Broad O-H stretch at 3,400 cm⁻¹ and C-O stretch at 1,050 cm⁻¹.

Successful esterification would manifest as a shift in the C=O stretch to ~1,740 cm⁻¹, indicative of ester formation.

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : Loss of ibuprofen’s carboxylic acid proton (~12 ppm) and emergence of cholesterol’s ester-linked methylene protons (~4.5 ppm).

-

¹³C NMR : New ester carbonyl signal at ~170 ppm.

Thermal and Morphological Properties

Differential Scanning Calorimetry (DSC) :

-

Pure ibuprofen exhibits a melting endotherm at 75°C, while cholesterol melts at 148°C. This compound would display a distinct melting profile, potentially lower due to plasticization effects.

Scanning Electron Microscopy (SEM) :

-

Analogous to ibuprofen-PEG dispersions, this compound may form irregular, microcrystalline structures with a mean particle size of 100–250 μm.

Physicochemical and Biological Implications

Membrane Interaction Dynamics

Studies on ibuprofen’s interaction with cholesterol-containing membranes suggest that covalent conjugation could alter localization. While free ibuprofen resides in the upper acyl chain/glycerol region, this compound may embed deeper into the hydrophobic core due to cholesterol’s lipid-anchoring properties.

Key Findings :

-

Membrane Disorder : Ibuprofen reduces lipid chain order parameters in POPC membranes. Conjugation with cholesterol might mitigate this effect, stabilizing bilayer structure.

-

Permeability : No significant changes in membrane integrity were observed with free ibuprofen, but covalent modification could enhance retention.

Dissolution and Bioavailability

This compound’s hydrophobicity may necessitate formulation strategies to improve dissolution. Lessons from ibuprofen-PEG solid dispersions highlight the role of carriers in enhancing wettability. For example:

Hypothetical Dissolution Profile :

| Formulation | Dissolution Rate (mg/min) | Edema Inhibition (%) |

|---|---|---|

| Pure Ibuprofen | 0.12 ± 0.03 | 77 ± 3 |

| This compound | 0.08 ± 0.02 | 65 ± 4 |

| Ibuprofen-PEG 8000 SD | 0.45 ± 0.05 | 90 ± 2 |

Data extrapolated from suggest that this compound may exhibit slower dissolution but improved targeting to lipid-rich tissues.

Q & A

Q. What are the established synthetic routes for producing cholesteryl ibuprofen, and how do reaction conditions influence yield and purity?

this compound is synthesized via esterification between ibuprofen and cholesterol derivatives. Key methods include:

- Steglich esterification : Uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts in anhydrous dichloromethane. Optimal molar ratios (e.g., 1:1.2 cholesterol-to-ibuprofen) improve yields up to 85% .

- Microemulsion-based synthesis : Incorporates phospholipids to stabilize the prodrug in colloidal systems, enhancing solubility for biomedical applications .

- Purity validation : Post-synthesis, reverse-phase HPLC with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming structural integrity .

Q. Which analytical techniques are most reliable for assessing the chromatographic purity of this compound, and what are common impurities?

- HPLC with UV/Vis detection : USP guidelines recommend C18 columns (30–60 cm length, 3.5–5 µm particle size) and acetonitrile/water gradients (70:30 to 95:5) for resolving ibuprofen-related compounds (e.g., 4-isobutylacetophenone) .

- Mass spectrometry (ESI-MS/MS) : Detects trace impurities like hydrolyzed cholesterol or unreacted ibuprofen, with limits of quantification (LOQ) ≤0.05% .

- Common impurities : Include residual solvents (e.g., dichloromethane) and degradation products (e.g., free ibuprofen under hydrolytic conditions) .

Q. How does this compound interact with lipid bilayers, and what biophysical assays are used to study its membrane integration?

- DSC (Differential Scanning Calorimetry) : Measures phase transition temperatures to assess how this compound alters membrane fluidity. For example, incorporation reduces the main phase transition temperature (Tm) of DPPC bilayers by 3–5°C .

- Fluorescence anisotropy : Uses probes like DPH (1,6-diphenyl-1,3,5-hexatriene) to quantify changes in lipid packing density .

- X-ray diffraction : Reveals structural reorganization in lipid bilayers, such as increased interlamellar spacing in the presence of cholesteryl esters .

Advanced Research Questions

Q. How can machine learning optimize reversed-phase HPLC conditions for separating this compound from complex biological matrices?

- ANN-GA (Artificial Neural Network-Genetic Algorithm) : A hybrid approach optimizes gradient profiles, flow rates, and column temperatures. For example, ANN-GA reduced cholesteryl palmitate and stearate co-elution by 92% in human milk lipid extracts .

- Key parameters : Acetonitrile concentration (70–90%), column temperature (25–40°C), and flow rate (1.0–1.5 mL/min) are critical variables .

- Validation : Resolution (Rs) >1.5 and peak symmetry (As) 0.9–1.1 are benchmarks for method robustness .

Q. What strategies address solubility challenges when formulating this compound for targeted drug delivery?

- Phospholipid microemulsions : Use soybean phosphatidylcholine (SPC) and sodium cholate to achieve nanoemulsions (particle size <100 nm) with >90% encapsulation efficiency .

- Solid dispersion with modified starches : Hydroxypropyl methylcellulose (HPMC) increases dissolution rates by 3-fold compared to crystalline forms .

- Stability testing : Accelerated studies (40°C/75% RH for 6 months) monitor hydrolysis using LC-MS to ensure <5% degradation .

Q. How do contradictory findings in cholesteryl ester bioactivity arise, and what experimental controls mitigate these discrepancies?

- Source of variability : Differences in lipid extraction protocols (e.g., Bligh-Dyer vs. Folch methods) can alter cholesteryl ester recovery by 15–20% .

- Standardization : Include internal standards (e.g., deuterated cholesteryl oleate) to normalize MS/MS quantification .

- Functional assays : Pair lipidomics with functional readouts (e.g., antimicrobial activity in Staphylococcus aureus models) to validate biological relevance .

Q. What role does this compound play in modeling lysosomal storage diseases like Cholesteryl Ester Storage Disease (CESD)?

- In vitro models : CESD patient fibroblasts treated with this compound show lysosomal accumulation (LAMP-1 staining) and reduced acid lipase activity (<10% of wild-type) .

- Therapeutic screening : Simvastatin co-administration reduces hepatic cholesterol esters by 40% in murine models, suggesting synergistic effects .

- Biomarker correlation : Serum LDL >200 mg/dL and HDL <25 mg/dL are clinical hallmarks of CESD progression .

Methodological Recommendations

- Data contradiction resolution : Use orthogonal techniques (e.g., HPTLC + HPLC-MS) to confirm cholesteryl ester profiles in biological samples .

- Ethical compliance : For in vivo studies, follow protocols per institutional review boards (IRBs), including informed consent and toxicity monitoring (AST/ALT levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.